Heptane, 4-methylene-

Beschreibung

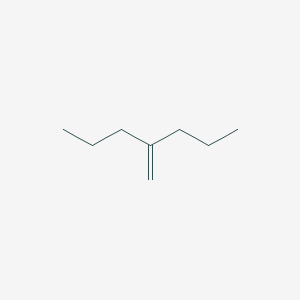

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15918-08-8 |

|---|---|

Molekularformel |

C8H16 |

Molekulargewicht |

112.21 g/mol |

IUPAC-Name |

4-methylideneheptane |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 |

InChI-Schlüssel |

FYUUBXZYRPRIHC-UHFFFAOYSA-N |

SMILES |

CCCC(=C)CCC |

Kanonische SMILES |

CCCC(=C)CCC |

Siedepunkt |

117.7 °C |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Chromatographic Analysis of Heptane, 4 Methylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity of a molecule. For Heptane (B126788), 4-methylene-, both Carbon-13 and Proton NMR provide definitive structural information.

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of Heptane, 4-methylene- is predicted to show six unique carbon signals, reflecting the molecule's symmetry. The two propyl chains attached to the central olefinic carbon are chemically equivalent. The analysis of the spectrum, including computed data, allows for the assignment of each carbon atom in the structure. spectrabase.com The key signals include those for the sp² hybridized carbons of the methylene (B1212753) group and the sp³ hybridized carbons of the alkyl chains.

Table 3.1: Predicted ¹³C NMR Chemical Shifts for Heptane, 4-methylene-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) |

|---|---|---|

| C1, C7 | ~14.2 | Quartet (q) |

| C2, C6 | ~22.9 | Triplet (t) |

| C3, C5 | ~35.8 | Triplet (t) |

| C4 | ~148.7 | Singlet (s) |

Note: Data is predictive and based on computational algorithms and established chemical shift values for similar structures. spectrabase.com

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For Heptane, 4-methylene-, five distinct proton signals are expected. The vinylic protons of the methylene group typically appear in a characteristic region of the spectrum, while the protons on the propyl chains show signals further upfield.

Table 3.2: Predicted ¹H NMR Spectral Data for Heptane, 4-methylene-

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| =CH₂ (vinylic) | ~4.7 | Singlet (s) | 2H |

| -CH₂- (allylic, C3 & C5) | ~2.0 | Triplet (t) | 4H |

| -CH₂- (C2 & C6) | ~1.4 | Sextet | 4H |

Note: Predicted values are based on standard chemical shift ranges and coupling patterns. netlify.app

Mass Spectrometry for Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

In GC-MS analysis, Heptane, 4-methylene- is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum for Heptane, 4-methylene- shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (112.21 g/mol ). nih.govnist.gov The fragmentation pattern is a key identifier. Data from the NIST Mass Spectrometry Data Center indicates that the most prominent peaks in the electron ionization (EI) mass spectrum are observed at specific m/z values. nih.gov

Table 3.3: Dominant GC-MS Fragmentation Peaks for Heptane, 4-methylene-

| m/z | Relative Intensity | Probable Fragment Ion |

|---|---|---|

| 56 | Top Peak | [C₄H₈]⁺ (Result of McLafferty rearrangement or cleavage) |

| 55 | 2nd Highest | [C₄H₇]⁺ (Loss of H from the m/z 56 fragment) |

The compound's retention behavior is quantified by its Kovats Retention Index, which has been experimentally determined on standard non-polar columns to be approximately 778. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) in Complex Mixture Analysis

While specific FT-ICR MS data for pure Heptane, 4-methylene- is not common, this technique is invaluable for the analysis of complex mixtures, such as petroleum or products from pyrolysis, where isomers and compounds with the same nominal mass may be present. akjournals.comnationalmaglab.org FT-ICR MS provides ultra-high mass resolution and exceptional mass accuracy, often to within 1 ppm. researchgate.netsciengine.com

For a complex sample, this would allow for the unambiguous determination of the elemental formula for a peak at m/z 112. For instance, FT-ICR MS can distinguish the C₈H₁₆ ion of Heptane, 4-methylene- (exact mass: 112.1252) from other potential isobaric ions, such as C₇H₁₂O (exact mass: 112.0888), which have the same nominal mass but different exact masses. nationalmaglab.org This level of precision is crucial for confirming the identity of components in complex organic mixtures without the need for extensive purification. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of Heptane, 4-methylene- is characterized by absorptions corresponding to its alkene and alkane functionalities. nih.gov

Table 3.4: Characteristic IR Absorption Bands for Heptane, 4-methylene-

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkene (=C-H) | Stretch | ~3080 |

| Alkene (C=C) | Stretch | ~1650 |

| Alkene (=CH₂) | Out-of-plane bend | ~890 |

| Alkane (sp³ C-H) | Stretch | 2850-2960 |

| Alkane (-CH₂-) | Bend (Scissoring) | ~1465 |

The presence of the peaks around 3080 cm⁻¹, 1650 cm⁻¹, and 890 cm⁻¹ are definitive evidence for the terminal methylene group (=CH₂) in the structure. wpmucdn.com

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are indispensable for the separation and quantification of specific isomers within complex hydrocarbon mixtures. The unique structural characteristics of Heptane, 4-methylene-, an unsaturated C8 hydrocarbon, necessitate optimized chromatographic methods for its accurate analysis.

Gas chromatography is a primary technique for the analysis of volatile compounds like Heptane, 4-methylene-. Its retention behavior is a key parameter for identification and is influenced by column chemistry, temperature, and carrier gas flow. The Kovats retention index (RI) is a standardized measure of a compound's elution time, which helps in its identification across different systems. For Heptane, 4-methylene-, the experimental Kovats retention index has been reported as 778 on a standard non-polar stationary phase. nih.gov

The separation of C8 isomers can be challenging due to their similar boiling points and polarities. vurup.sk Optimization of GC conditions is crucial for resolving Heptane, 4-methylene- from other structurally similar compounds. Key parameters for optimization include the selection of a capillary column with appropriate stationary phase polarity, programming the oven temperature, and setting the carrier gas flow rate. libretexts.org For instance, in the analysis of volatile compounds from food samples, Heptane, 4-methylene- has been identified using a DB-624 capillary column, which is suitable for separating volatile organic compounds. nih.gov The temperature program in such analyses often starts at a low temperature and is gradually ramped up to facilitate the separation of highly volatile components from less volatile ones. libretexts.orgnih.gov

A study identifying volatile compounds in pork utilized a gas chromatograph coupled with a mass spectrometer (GC-MS) and a DB-624 capillary column. nih.gov The temperature program began at 40°C, was held for 10 minutes, then ramped to 200°C and finally to 250°C, allowing for the successful identification of Heptane, 4-methylene- among other compounds. nih.gov

| Parameter | Value/Condition | Reference |

|---|---|---|

| Compound | Heptane, 4-methylene- | nih.govnih.gov |

| Kovats Retention Index (Standard Non-Polar Phase) | 778 | nih.gov |

| Column Type | DB-624 Capillary Column (30 m x 0.25 mm i.d., 1.4 µm film thickness) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 260 °C | nih.gov |

| Oven Temperature Program | 40°C (10 min), ramp 5°C/min to 200°C, ramp 20°C/min to 250°C (5 min) | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that are not sufficiently volatile or are thermally unstable for GC. For non-polar hydrocarbons like Heptane, 4-methylene-, reversed-phase HPLC is the most common approach. sepscience.com In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. sepscience.comresearchgate.net

The choice between a C8 (octyl) and a C18 (octadecyl) column is critical for optimizing the separation of hydrocarbon isomers. sepscience.com C18 columns, having longer alkyl chains, are more hydrophobic and generally provide greater retention for non-polar analytes. sepscience.com However, factors like the carbon loading of the stationary phase and packing quality can significantly influence retention, meaning a high-load C8 column might offer more retention than a low-load C18 column. sepscience.com For moderately hydrophobic compounds, a C8 column can provide sufficient resolution with the benefit of shorter analysis times. sepscience.comresearchgate.net The separation of isomers on these columns relies on subtle differences in their interaction with the stationary phase. nih.govrsc.org

| Parameter | Typical Condition for Hydrocarbon Isomers | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | sepscience.com |

| Stationary Phase | C8 (Octyl) or C18 (Octadecyl) silica | sepscience.comresearchgate.net |

| Mobile Phase | Mixture of water and an organic solvent (e.g., acetonitrile, methanol) | researchgate.net |

| Separation Principle | Differential partitioning based on hydrophobicity | sepscience.com |

| Application | Separation of non-polar to moderately polar isomers | sepscience.comacs.org |

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. priyamstudycentre.comwikipedia.org It is a primary tool for characterizing the molecular weight distribution of polymers. wikipedia.org While GPC is typically used for high molecular weight species, it is also highly effective for separating low molecular weight compounds from a polymer matrix. oecd.org

In the context of polymer production where an alkene like Heptane, 4-methylene- might be used as a monomer or be present as a byproduct, GPC can be employed to quantify the amount of residual, unreacted monomer or other low molecular weight oligomers in the final polymer product. oecd.org In a GPC system, the sample is passed through a column packed with porous gel beads. priyamstudycentre.com Larger molecules (the polymer) cannot enter the pores and thus elute quickly, while smaller molecules like Heptane, 4-methylene- penetrate the pores, taking a longer path and eluting later. priyamstudycentre.comwikipedia.org This allows for the effective separation and quantification of the low molecular weight fraction. oecd.org

| Parameter | Typical Condition for Polymer Analysis | Reference |

|---|---|---|

| Technique | Gel Permeation Chromatography (GPC/SEC) | wikipedia.org |

| Stationary Phase | Porous, cross-linked gel (e.g., polystyrene-divinylbenzene) | priyamstudycentre.com |

| Mobile Phase | Organic solvent (e.g., Tetrahydrofuran (B95107) - THF) | wikipedia.org |

| Separation Principle | Size exclusion based on hydrodynamic volume | priyamstudycentre.comwikipedia.org |

| Application | Determining polymer molecular weight distribution; quantifying low molecular weight additives or residual monomers | wikipedia.orgoecd.org |

Interdisciplinary Approaches in Analytical Chemistry for Hydrocarbon Profiling

The comprehensive analysis of complex hydrocarbon mixtures often requires interdisciplinary approaches that combine multiple analytical techniques to achieve a detailed chemical profile. researchgate.net This is particularly true for petroleum fractions or environmental samples where hundreds or thousands of hydrocarbon compounds can coexist. gcms.cznih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) is a state-of-the-art technique that provides a significant enhancement in separation power compared to conventional one-dimensional GC. nih.govmosh-moah.de In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a column with a different stationary phase, often separating based on polarity after the initial boiling point-based separation. mosh-moah.denumberanalytics.com This results in a structured two-dimensional chromatogram where compounds of a similar chemical class group together, allowing for a much more detailed characterization of complex mixtures that may contain isomers like Heptane, 4-methylene-. gcms.czmosh-moah.de

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. petro-online.comdmu.dk When applied to data from chromatographic or spectroscopic analyses (e.g., GC-MS, HPLC), chemometric techniques like Principal Component Analysis (PCA) can identify patterns and correlations within large datasets. nih.govdmu.dk This approach is invaluable for source apportionment of hydrocarbon pollution, quality control of petroleum products, and classifying samples based on their chemical fingerprints. nih.govpetro-online.comredalyc.org

The integration of various analytical methods, such as combining spectroscopic data (e.g., UV, FTIR) with chromatographic separations, provides a more complete understanding of hydrocarbon composition. researchgate.netresearchgate.net This interdisciplinary strategy is crucial for tackling the complexity of hydrocarbon profiling in fields ranging from petrochemistry to environmental science. researchgate.netresearchgate.net

| Approach | Principle | Application in Hydrocarbon Profiling | Reference |

|---|---|---|---|

| Comprehensive 2D Gas Chromatography (GCxGC) | Two sequential columns with different separation mechanisms (e.g., volatility then polarity). | Vastly improved resolution and structured separation of extremely complex hydrocarbon mixtures. | gcms.cznih.govmosh-moah.de |

| Chemometrics (e.g., PCA) | Multivariate statistical analysis of large datasets from analytical instruments. | Pattern recognition, source identification, and classification of hydrocarbon samples. | nih.govpetro-online.comdmu.dk |

| Hyphenated Techniques (e.g., HPLC-GC-FID) | Online coupling of different chromatographic techniques for multi-dimensional separation. | Separation of complex mixtures into subgroups (e.g., by polarity) before high-resolution GC analysis. | mosh-moah.de |

| Integrated Spectroscopic and Chromatographic Analysis | Combining data from techniques like UV-Vis, FTIR, and GC-MS. | Correlating structural information from spectroscopy with separation data for more confident compound identification. | researchgate.netresearchgate.net |

Mechanistic Organic Chemistry of Heptane, 4 Methylene Transformations

Reactivity of the Exocyclic Methylene (B1212753) Group

The presence of a carbon-carbon double bond outside of a ring system makes the exocyclic methylene group in 4-methyleneheptane a site of high electron density and thus a focal point for various chemical reactions. ibchem.comsavemyexams.com

Electrophilic Addition and Cycloaddition Reactions

The electron-rich π-bond of the methylene group is susceptible to attack by electrophiles, which are electron-seeking species. savemyexams.comvedantu.com This leads to electrophilic addition reactions where the double bond is broken, and new single bonds are formed. savemyexams.comsavemyexams.com For instance, the reaction with hydrogen halides (HX) proceeds via the formation of a carbocation intermediate. The initial attack of the electrophile (H+) on the double bond can lead to two possible carbocations. The stability of these carbocations dictates the major product of the reaction, following Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. ibchem.com

Cycloaddition reactions involve the formation of a cyclic product through the concerted or stepwise combination of two unsaturated molecules. slideshare.net While specific examples for 4-methyleneheptane are not extensively detailed in the provided results, its exocyclic double bond can, in principle, participate in cycloadditions, such as [4+2] and [2+2] cycloadditions, with suitable dienes or other alkenes. The feasibility and stereochemical outcome of such reactions would be governed by frontier molecular orbital theory.

A derivative of heptane (B126788), 4-methylene-, 1,7-dichloro-4-methyleneheptane, has been utilized in the synthesis of other compounds. google.com Additionally, tandem acyl-Claisen rearrangements have been explored with related structures to create complex acyclic architectures. caltech.edu

Table 1: Examples of Electrophilic Addition Reactions

| Reactant | Reagent | Product(s) | Mechanism Highlights |

| Alkene | Hydrogen Halide (HX) | Alkyl Halide | Formation of a carbocation intermediate, follows Markovnikov's rule. ibchem.comlibretexts.org |

| Alkene | Halogen (X₂) | Dihaloalkane | Formation of a halonium ion intermediate. savemyexams.comvedantu.com |

| Alkene | Water (H₂O) in acid | Alcohol | Acid-catalyzed hydration via a carbocation intermediate. savemyexams.com |

Radical Reactions and Initiation Pathways

Free radical reactions of 4-methyleneheptane involve intermediates with unpaired electrons. These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com Initiation can be achieved by heat, light, or the use of a radical initiator, which homolytically cleaves to form initial radical species. lumenlearning.com

In the context of polymerization, the dimerization of 4-methyleneheptane has been noted. researchgate.net The propagation phase would involve the addition of a radical to the double bond of a 4-methyleneheptane molecule, generating a new radical that can then react with another molecule. lumenlearning.com Termination occurs when two radical species combine. lumenlearning.com The Alder-ene reaction, a type of pericyclic reaction that can have a radical mechanism, has been studied for related methylenealkanes. researchgate.net

Table 2: Key Stages of Radical Chain Reactions

| Stage | Description |

| Initiation | Formation of initial radical species, often requiring an energy input. lumenlearning.com |

| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. lumenlearning.com |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. lumenlearning.com |

Ozonolysis Kinetics and Atmospheric Oxidation Mechanisms

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com The reaction of 4-methyleneheptane with ozone would initially form a primary ozonide (molozonide), which then rearranges to a more stable ozonide. Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield ketones and/or aldehydes, while oxidative workup (e.g., with hydrogen peroxide) would produce ketones and/or carboxylic acids. masterorganicchemistry.com

In the atmosphere, volatile organic compounds like 4-methyleneheptane can be oxidized, often initiated by hydroxyl (OH) radicals. rsc.orgresearchgate.net The mechanism would likely involve the addition of the OH radical to the double bond, followed by a series of reactions with molecular oxygen and other atmospheric species. rsc.orgrsc.org The kinetics of such reactions, including the rate constants and branching ratios of different reaction pathways, are crucial for understanding the atmospheric lifetime and impact of 4-methyleneheptane. nih.gov

Isomerization and Rearrangement Processes

4-Methyleneheptane can undergo various isomerization and rearrangement reactions, leading to the formation of more stable structural isomers.

Olefinic Hydrocarbon Isomerization Dynamics

The exocyclic double bond in 4-methyleneheptane can migrate to form more stable internal (endo) olefins. This isomerization is often catalyzed by acids or transition metals. google.comnih.gov The driving force for this process is the greater thermodynamic stability of internal alkenes compared to terminal alkenes. Zirconocene-based catalysts, for instance, have been shown to catalyze the oligomerization of α-olefins, a process that can involve isomerization of the double bond. mdpi.comnih.gov

Cationic Rearrangements Involving Alkyl and Methylene Shifts

Under acidic conditions, the protonation of the double bond in 4-methyleneheptane generates a carbocation. This carbocation can undergo rearrangements to form a more stable carbocation. These rearrangements can involve 1,2-hydride shifts or 1,2-alkyl (or in this case, methylene) shifts. mdpi.com For example, a secondary carbocation could rearrange to a more stable tertiary carbocation if the structure allows. These cationic rearrangements are common in acid-catalyzed polymerization and isomerization reactions of olefins. mdpi.com

Influence of Catalyst and Reaction Conditions on Isomer Distribution

The isomerization of 4-methyleneheptane is significantly influenced by the choice of catalyst and reaction conditions, leading to different distributions of isomers. For instance, in hydrogenation reactions, the catalyst plays a crucial role in determining the product ratio. The use of Wilkinson's catalyst ((Ph3P)3RhCl) versus a hydridorhodium complex (HRh(CO)(PPh3)3) can alter the rate-determining step of the reaction, which in turn affects the isomeric composition of the products. rsc.org Specifically, with Wilkinson's catalyst, the formation of the hydridoalkyl from the olefin complex is rate-determining. rsc.org Conversely, at high hydrogen pressures with the hydridorhodium catalyst, the formation of the olefin complex becomes the rate-limiting step. rsc.org

In the context of acid-catalyzed isomerization, the presence of trace amounts of acid can lead to the isomerization of the starting olefin. For example, traces of maleic acid can cause the isomerization of 5-methyleneundecane. researchgate.net The reaction temperature is another critical factor. For instance, the Alder-ene reaction between maleic anhydride (B1165640) and 3-methyleneheptane is predicted to proceed only at elevated temperatures. mdpi.com

Furthermore, the nature of the catalyst can direct the reaction towards specific isomers. In the silver-ion-catalyzed isomerizations of tricycloheptanes, a marked substituent effect on the product distribution has been observed, which may be related to the formation of carbene intermediates. rsc.org Similarly, in the zirconocene-catalyzed dimerization of α-olefins, the choice of activator for the zirconocene (B1252598) pre-catalyst can lead to the migration of the double bond. mdpi.com For example, using [PhNMe2H][B(C6F5)4] as an activator with dimethyl zirconocene results in the formation of trisubstituted C20 olefins, with only a 30% yield of 9-methylenenonadecane. mdpi.com

The following table summarizes the influence of different catalysts on the isomerization of olefins, providing insights into the factors controlling product distribution.

| Catalyst System | Substrate | Key Observation | Reference |

| (Ph3P)3RhCl | 4-t-butylmethylenecyclohexane | Rate-determining step is the formation of the hydridoalkyl from the olefin complex. | rsc.org |

| HRh(CO)(PPh3)3 | 4-t-butylmethylenecyclohexane | At high H2 pressure, the rate-determining step is the formation of the olefin complex. | rsc.org |

| Maleic Acid (trace) | 5-methyleneundecane | Isomerization of the starting olefin. | researchgate.net |

| Silver Ion | Tricycloheptanes | Marked substituent effect on product distribution, possibly involving carbene intermediates. | rsc.org |

| Dimethyl zirconocene / [PhNMe2H][B(C6F5)4] | 1-decene | Migration of C=C bond, forming trisubstituted C20 olefins. | mdpi.com |

Oxidative and Functionalization Reactions

Heptane, 4-methylene- and related methylenealkanes undergo a variety of oxidative and functionalization reactions, yielding a range of valuable chemical intermediates. One notable transformation is the epoxidation of the double bond. The reaction of methylenealkanes with a mixture of hydrogen peroxide and formic acid leads to the formation of the corresponding 1,2-diols in good yields. mdpi.com

Functionalization can also be achieved through hydroazidation. An environmentally friendly hydroazidation of olefins, including derivatives of 4-methyleneheptane, has been developed. For instance, 1,7-dichloro-4-methyleneheptane can be prepared and subsequently subjected to hydroazidation using 1-hydroxy-1λ3-benzo[d] google.combris.ac.ukiodaoxol-3(1H)-one and trimethylsilylazide. google.com

Another important class of reactions is the tandem acyl-Claisen rearrangement. This methodology has been applied to synthesize complex acyclic structures. For example, a tandem acyl-Claisen rearrangement can be used to produce 4-yl-4-methylene-heptane-1,7-dione derivatives. caltech.edu The C(4) olefin functionality in the resulting Claisen adducts makes them versatile substrates for further transformations, such as oxidative or reductive elaborations. caltech.edu

Furthermore, 4-methyleneheptane-1,7-diol can be synthesized from diethyl 4-methyleneheptanedioate via reduction with lithium aluminum hydride (LiAlH4). bris.ac.uk This diol can then be further functionalized, for example, by reaction with TBSCl and imidazole (B134444) to afford a monosilylated product. bris.ac.uk

The table below provides a summary of selected functionalization reactions involving derivatives of 4-methyleneheptane.

| Starting Material | Reagents | Product | Reference |

| Methylenealkanes | H2O2 / HCOOH | 1,2-diols | mdpi.com |

| 1,7-Dichloro-4-methyleneheptane | 1-hydroxy-1λ3-benzo[d] google.combris.ac.ukiodaoxol-3(1H)-one, trimethylsilylazide | Azidated product | google.com |

| Allyl diamines and propionyl chloride | Yb(OTf)3, i-Pr2NEt | 4-yl-4-methylene-heptane-1,7-dione derivative | caltech.edu |

| Diethyl 4-methyleneheptanedioate | LiAlH4 | 4-Methyleneheptane-1,7-diol | bris.ac.uk |

| 4-Methyleneheptane-1,7-diol | TBSCl, imidazole | Monosilylated 4-Methyleneheptane-1,7-diol | bris.ac.uk |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Density Functional Theory (DFT) Modeling of Reaction Pathways and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms and energetics of reactions involving 4-methyleneheptane and related olefins. DFT calculations can provide detailed insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally.

One area where DFT has been successfully applied is in the study of the Alder-ene reaction between maleic anhydride (MA) and methylenealkanes, including 3-methyleneheptane. researchgate.netmdpi.com DFT modeling has been used to optimize the geometries of the transition states and calculate the free energies of activation. mdpi.com These calculations have shown that the Alder-ene reaction between MA and 3-methyleneheptane has a relatively high free energy of activation (ΔG≠ of 33.9 kcal/mol), suggesting that this reaction is only likely to occur at elevated temperatures. mdpi.com For non-symmetrical methylenealkanes, DFT calculations have been used to explore the multiple possible isomeric adducts that can be formed in the Alder-ene reaction. The energy gap between the transition states leading to these different isomers has been found to be small, not exceeding 1.8 kcal/mol. mdpi.com

DFT has also been employed to model the copolymerization of MA with various olefins, including 3-methyleneheptane. mdpi.com These studies have investigated the different possible reaction pathways, such as the addition of the growing polymer radical to either the olefin or the MA molecule. mdpi.com The results of these calculations are in good agreement with experimental observations regarding the reactivity of different olefins towards MA. mdpi.com

Furthermore, DFT modeling has been used to study the zirconocene-catalyzed oligomerization of α-olefins. mdpi.comnih.gov These calculations have helped to elucidate the differences between mononuclear and binuclear reaction mechanisms and have demonstrated the preference for oligomerization pathways under certain conditions. mdpi.com The M06-2X functional is often considered one of the more accurate functionals for calculating free energies in DFT modeling of zirconocene-catalyzed reactions. nih.gov

The following table presents key findings from DFT studies on reactions involving methylenealkanes.

| Reaction | System Studied | Key DFT Finding | Reference |

| Alder-ene Reaction | Maleic Anhydride and 3-methyleneheptane | High free energy of activation (ΔG≠ = 33.9 kcal/mol) suggests reaction occurs at elevated temperatures. | mdpi.com |

| Alder-ene Reaction | Maleic Anhydride and non-symmetrical methylenealkanes | Small energy gap (≤ 1.8 kcal/mol) between transition states for different isomeric adducts. | mdpi.com |

| Copolymerization | Maleic Anhydride and various olefins | DFT results align with experimental reactivity data. | mdpi.com |

| Zirconocene-catalyzed Oligomerization | α-olefins | Elucidation of mononuclear vs. binuclear mechanisms. | mdpi.comnih.gov |

Variational Transition State Theory (VTST) for Kinetic Rate Coefficient Prediction

Variational Transition State Theory (VTST) is a powerful theoretical framework used to calculate reaction rates, offering significant improvements over conventional Transition State Theory (TST). scispace.com VTST is particularly useful for reactions where the transition state is not well-defined or for systems exhibiting significant recrossing dynamics. scispace.comumn.edu The core principle of VTST is to locate the "bottleneck" in the reaction pathway by variationally minimizing the calculated rate constant with respect to the position of the dividing surface between reactants and products. scispace.com

Several versions of VTST have been developed, including Canonical Variational Theory (CVT), microcanonical VTST (μVT), and Improved Canonical Variational Theory (ICVT). iaea.org CVT is based on the free energy of activation curves, while μVT minimizes the reactive flux at each total energy. iaea.org ICVT offers a balance of simplicity and accuracy, performing nearly as well as μVT with the computational ease of CVT. iaea.org These methods have been successfully applied to a variety of reactions, showing good agreement with both experimental results and accurate quantum mechanical calculations. iaea.org

The application of VTST often incorporates multidimensional tunneling corrections, which are crucial for accurately describing reactions involving the transfer of light particles like hydrogen atoms. umn.eduumn.edu These tunneling methods account for the quantum mechanical probability of a particle passing through a potential energy barrier rather than over it.

While specific applications of VTST to reactions of 4-methyleneheptane are not extensively detailed in the provided search results, the principles of VTST are broadly applicable to the types of reactions it undergoes, such as isomerization and addition reactions. For example, VTST has been used to determine the kinetic selectivity in reactions involving a valley-ridge inflection point, where a single minimum energy path bifurcates to lead to two different products. researchgate.net This is relevant to the isomerization reactions of 4-methyleneheptane where multiple isomeric products can be formed.

The table below outlines the key features of different VTST methods.

| VTST Method | Basis of Calculation | Key Feature | Reference |

| Canonical Variational Theory (CVT) | Curves of free energy of activation | Simpler to implement than μVT. | iaea.org |

| Microcanonical VTST (μVT) | Minimizing reactive flux at each total energy | More accurate than CVT. | iaea.org |

| Improved Canonical Variational Theory (ICVT) | Combination of CVT and μVT principles | Nearly as accurate as μVT with the simplicity of CVT. | iaea.org |

Catalysis Science for Heptane, 4 Methylene Conversions

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For a molecule like "Heptane, 4-methylene-," this approach can be leveraged for specific chemical modifications.

Iridium Catalysts in Dehydroaromatization Processes

The dehydroaromatization of alkanes and alkenes to produce aromatic compounds is a significant industrial process. While much research has focused on linear alkanes, the conversion of branched olefins like "Heptane, 4-methylene-" presents both challenges and opportunities. Iridium complexes, particularly those supported by pincer ligands, have emerged as highly effective catalysts for the dehydrogenation of alkanes and have shown promise in dehydroaromatization reactions. researchgate.netsigmaaldrich.cn

Table 1: Representative Iridium Catalysts for Dehydrogenation and Related Transformations

| Catalyst Type | Ligand System | Potential Application for "Heptane, 4-methylene-" |

| Pincer-Iridium Complexes | (p-OC6H4)PCH2CH2P(p-OC6H4) | Dehydroaromatization to substituted benzenes |

| Iridium(I) Amino Indene Complexes | Amino Indene | Isomerization and subsequent functionalization |

| Cationic Iridium(I) Complexes | Phosphine-dihydrooxazole | Hydrogenation or hydroalkenylation |

This table presents potential applications based on the known reactivity of these catalyst types with analogous substrates.

Application of Ruthenium Complexes as Ligands in Catalytic Systems

Ruthenium complexes are exceptionally versatile catalysts for a wide range of olefin transformations, including metathesis and hydroformylation. For "Heptane, 4-methylene-," these catalytic systems offer pathways to valuable products.

Ruthenium-catalyzed olefin metathesis, a reaction that involves the redistribution of olefinic bonds, could potentially be applied to "Heptane, 4-methylene-". However, as an internal and somewhat sterically hindered olefin, its reactivity in self-metathesis or cross-metathesis with other olefins would be influenced by the specific ruthenium catalyst and reaction conditions employed. Modern ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs types, have shown high activity for a broad spectrum of olefins. nih.gov

Furthermore, ruthenium-catalyzed hydroformylation presents a direct route to introduce a formyl group (-CHO) into the molecule, leading to the formation of aldehydes. Research has shown that ruthenium catalysts, particularly in the presence of specific phosphine (B1218219) ligands, can effectively catalyze the hydroformylation of internal alkenes. nih.gov This transformation of "Heptane, 4-methylene-" would yield valuable oxygenated products that can be further converted into alcohols, carboxylic acids, or other fine chemicals.

Heterogeneous Catalysis in Hydrocarbon Processing

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are the workhorses of the refining and petrochemical industries. They are particularly important for large-scale processes like hydroisomerization.

Bifunctional Catalysts in Hydro-isomerization of Heptanes

Hydroisomerization is a key process for upgrading the octane (B31449) number of gasoline fractions by converting linear or lightly branched alkanes into more highly branched isomers. The hydroisomerization of heptanes, including branched isomers that could be formed from "Heptane, 4-methylene-" via hydrogenation, is typically carried out using bifunctional catalysts. acs.orguva.nltudelft.nl These catalysts possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.

Commonly used catalysts include noble metals like platinum or palladium supported on acidic materials such as zeolites (e.g., Y-zeolite, ZSM-5, Beta) or sulfated zirconia. acs.orggoogle.com The initial step in the hydroisomerization of an alkene like "Heptane, 4-methylene-" would be its hydrogenation to 4-methylheptane (B1211382) on the metal sites. Subsequently, the alkane undergoes dehydrogenation to form an alkene intermediate, which then isomerizes on the acid sites before being re-hydrogenated. The pore structure of the zeolite support plays a crucial role in determining the product selectivity, with shape-selective catalysts favoring the formation of specific isomers. ibs.re.krresearchgate.net

Table 2: Common Bifunctional Catalysts for Heptane (B126788) Hydroisomerization

| Metal Function | Acidic Support | Key Characteristics |

| Platinum (Pt) | Y-Zeolite | High activity, good stability |

| Palladium (Pd) | ZSM-5 | Shape selectivity towards specific isomers |

| Platinum (Pt) | Sulfated Zirconia | High acidity, active at lower temperatures |

| Platinum (Pt) | SAPO-11 | Mild acidity, high isomer selectivity |

Role of Acid Sites and Metal Functions in Catalytic Activity and Selectivity

The performance of bifunctional catalysts in hydroisomerization is critically dependent on the balance between the metal and acid functions. acs.org The metal sites, typically platinum or palladium, are responsible for the hydrogenation and dehydrogenation steps. The acid sites, which can be Brønsted or Lewis acids on the support, catalyze the skeletal rearrangement of the hydrocarbon chain via carbenium ion intermediates. researchgate.net

Organometallic Catalysis in Polymerization of Branched Olefins

The polymerization of olefins using organometallic catalysts, such as Ziegler-Natta and metallocene systems, is a fundamental process for the production of a vast array of polymers. The polymerization of branched olefins like "Heptane, 4-methylene-" is of particular interest for creating polymers with unique properties, although it presents significant challenges due to steric hindrance.

While direct studies on the polymerization of "Heptane, 4-methylene-" are not widely reported, research on the polymerization of other sterically hindered α-olefins, such as 3-methyl-1-butene (B165623) and vinylcyclohexane (B147605), provides valuable insights. ippi.ac.ir Various Group 4 metallocene and post-metallocene catalysts have been investigated for their ability to polymerize these bulky monomers. ippi.ac.ir The structure of the catalyst, including the ligands surrounding the metal center, plays a critical role in determining the catalytic activity and the properties of the resulting polymer, such as molecular weight and tacticity. acs.org

For a sterically hindered internal olefin like "Heptane, 4-methylene-," polymerization would be even more challenging than for terminal α-olefins. The catalyst's active site would need to be sufficiently open to accommodate the bulky monomer. The resulting polymer would likely have a highly branched structure, which could impart interesting properties such as improved solubility and lower crystallinity compared to polymers derived from linear olefins. Termination events in such polymerizations are also complex, with possibilities of β-hydride and β-alkyl elimination leading to various unsaturated chain ends. acs.org

Group 4 Metallocene and Amine Bis(phenolate) Complexes in Olefin Polymerization

Group 4 metallocene catalysts, particularly those based on zirconium and hafnium, have revolutionized olefin polymerization by offering well-defined single-site catalytic centers. hhu.denih.gov This characteristic allows for precise control over polymer microstructure, such as tacticity and molecular weight distribution, which is often not achievable with traditional heterogeneous catalysts. nih.gov The activation of these metallocene precursors is typically achieved using a cocatalyst, with methylaluminoxane (B55162) (MAO) being a common choice. researchgate.net

The catalytic activity and stereoselectivity of metallocene systems can be systematically tuned by modifying the ligand framework around the metal center. For instance, bridged metallocene complexes often exhibit enhanced comonomer incorporation capabilities compared to their unbridged counterparts, a feature that could be relevant for copolymerizing sterically demanding olefins. nih.gov

Amine bis(phenolate) ligands represent a significant class of non-metallocene ancillary ligands for Group 4 metals. Complexes derived from these ligands have demonstrated high activity in the polymerization of α-olefins like 1-hexene (B165129). acs.orgresearchgate.net The geometry of these complexes, often C2-symmetric, can lead to the formation of isotactic polymers. researchgate.net The nature of the metal center (Ti, Zr, or Hf) and the substituents on the phenolate (B1203915) rings play a crucial role in determining the catalytic performance and the properties of the resulting polymer. acs.orgacs.org For example, zirconium and hafnium complexes supported by certain amine bis(phenolate) ligands have shown exceptional activity for 1-hexene polymerization, producing atactic, low molecular weight polymers. acs.org In some cases, titanium-based catalysts with these ligands can even exhibit living polymerization characteristics. researchgate.net

Table 1: Representative Group 4 Catalytic Systems for Olefin Polymerization

| Catalyst Type | Metal Center | Ligand Type | Typical Cocatalyst | Potential Polymer Product |

| Metallocene | Zr, Hf | Cyclopentadienyl (B1206354) (Cp), Indenyl | MAO | Polyolefins with controlled tacticity |

| Amine Bis(phenolate) | Ti, Zr, Hf | Dianionic [ONNO]-type | MAO | Atactic or isotactic polyolefins |

This table is a generalized representation based on literature and not specific to Heptane, 4-methylene-.

Ziegler-Natta Catalysis: Impact of Monomer Structure and Catalyst Design

Ziegler-Natta (ZN) catalysts, typically composed of a transition metal halide (e.g., TiCl4) supported on MgCl2 and activated by an organoaluminum co-catalyst, are the workhorses of the polyolefin industry. nih.govresearchgate.net These are multi-site catalysts, which generally leads to polymers with a broader molecular weight distribution compared to those produced by single-site catalysts. nih.gov

The structure of the monomer significantly impacts the performance of ZN catalysts. The polymerization of α-olefins with increasing chain length (from C4 to C10) has been shown to result in a decrease in both catalyst activity and the molecular weight of the resulting polymer. researchgate.net Furthermore, the introduction of bulky substituents near the double bond, as is the case with Heptane, 4-methylene- (also known as 2-propyl-1-pentene), can present a steric challenge for the catalyst, potentially leading to lower polymerization rates and yields. bohrium.com

The design of the ZN catalyst itself is a critical factor. The use of internal and external electron donors can modify the active sites, enhancing the stereoselectivity of the catalyst, which is particularly important in the polymerization of propylene (B89431) to produce isotactic polypropylene (B1209903). mdpi.com The support material and the method of catalyst preparation also play a crucial role in determining the catalyst's morphology, which in turn affects its polymerization behavior. bohrium.com

For sterically hindered monomers, the choice of the titanium precursor and the organoaluminum cocatalyst can influence whether polymerization or monomer isomerization occurs. bohrium.com For instance, in the polymerization of 2-allylnorbornane, a monomer with a bulky bicyclic group, the TiCl₄/TIBAL (triisobutylaluminum) system was found to cause monomer isomerization, whereas a TiCl₄·(1/3)AlCl₃/DEAC (diethylaluminum chloride) catalyst did not. bohrium.com This highlights the intricate interplay between the monomer structure and the specific composition of the ZN catalyst system.

Table 2: Factors Influencing Ziegler-Natta Polymerization of α-Olefins

| Factor | Influence on Polymerization |

| Monomer Chain Length | Longer chains can decrease catalyst activity and polymer molecular weight. researchgate.net |

| Monomer Steric Hindrance | Bulky substituents can reduce polymerization rates. bohrium.com |

| Catalyst Support | Affects catalyst morphology and performance. bohrium.com |

| Electron Donors | Can enhance stereoselectivity. mdpi.com |

| Cocatalyst Type | Can influence the balance between polymerization and isomerization. bohrium.com |

This table presents general trends observed in Ziegler-Natta catalysis and is not based on specific data for Heptane, 4-methylene-.

Polymer Science and Materials Applications of Heptane, 4 Methylene and Its Analogues

Homo- and Copolymerization Studies

Radical Copolymerization Mechanisms with Maleic Anhydride (B1165640) and Related Acceptors

The free-radical copolymerization of electron-donor olefins with electron-acceptor monomers like maleic anhydride (MA) is a well-established method for producing alternating copolymers. mdpi.comresearchgate.net These materials, known as maleic anhydride copolymers (MACs), are valued for their low cost, structural variability, and the high reactivity of the succinic anhydride units, which allows for further functionalization. mdpi.comgoogle.com

Studies involving the copolymerization of MA with various olefins, including structural analogues of 4-methyleneheptane such as 3-methyleneheptane, have been conducted to understand the reaction mechanisms. mdpi.com The process is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in hydrocarbon solvents at elevated temperatures (80–100 °C). nih.gov A key characteristic of this reaction is the strong tendency to form copolymers with a 1:1 comonomer ratio, which suggests an alternating microstructure. nih.gov

Density Functional Theory (DFT) modeling has provided deeper insights into the copolymerization process. mdpi.comresearchgate.net The calculations indicate a preference for the alternating reaction mode for the copolymerization of MA with α-olefins, isobutylene, and methylenealkanes. researchgate.net The proposed mechanism for alternating copolymerization involves several key steps, as modeled with a tert-butyl radical (tBu·) initiator and a generic olefin (S): mdpi.com

First Step (Alternating Polymerization): The initiator radical adduct with maleic anhydride (tBu-MA·) preferentially adds to an olefin molecule (S) to form a new radical species (tBu-MA-S·). mdpi.comresearchgate.net

Second Step (Alternating Polymerization): The newly formed radical (tBu-MA-S·) then adds to a maleic anhydride molecule, regenerating a radical species structurally similar to the initial one (tBu-MA-S-MA·) and propagating the alternating chain. mdpi.com

DFT calculations show that side reactions, such as the homopolymerization of MA or the addition of two consecutive olefin units, are less favorable. mdpi.com For instance, the energy barrier for MA homopolymerization is significantly higher than for the alternating addition steps. mdpi.com Another potential side reaction, the Alder-ene reaction between MA and methylenealkanes, has been modeled and is generally excluded as a significant competing process at the moderately high temperatures used for radical polymerization. mdpi.comresearchgate.net

Influence of Monomer Structure on Polymerization Behavior and Polymer Properties

The structure of the monomer, particularly the steric hindrance around the double bond, plays a critical role in its polymerization behavior and the properties of the resulting polymer. mdpi.com In the case of 4-methyleneheptane, the presence of two substituent groups on one of the vinylic carbons (a propyl group and a hydrogen) and two on the other (two propyl groups attached to the carbon backbone) creates significant steric bulk compared to linear α-olefins.

This steric hindrance affects several aspects of polymerization:

Catalyst Accessibility: The bulky substituents can hinder the approach of the monomer to the active site of the polymerization catalyst. This often necessitates the use of specialized catalysts with more open coordination sites. acs.org

Polymer Microstructure: The way the monomer inserts into the growing polymer chain determines the microstructure (e.g., tacticity). In the polymerization of branched olefins like 4-methyl-1-pentene (B8377), metallocene catalysts can produce polymers with different stereostructures, such as isotactic or syndiotactic, depending on the catalyst's ligand framework. mdpi.com Isotactic polymers of 4-methyl-1-pentene exhibit higher melting temperatures but lower melting enthalpies and density compared to their syndiotactic counterparts, a difference attributed to looser crystal packing caused by the bulky side chains. mdpi.com

Copolymer Properties: When copolymerized, the structure of the comonomer can significantly impact the final properties. For example, in the copolymerization of 4-methyl-1-pentene with α,ω-alkenols, long-chain comonomers were found to substantially decrease the copolymer's melting point, whereas short-chain comonomers had a much smaller effect, highlighting the influence of side-chain length on crystallinity. mdpi.com

Microstructure Analysis of Copolymers via Spectroscopic Methods (e.g., 13C NMR)

Spectroscopic methods, particularly Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), are indispensable tools for analyzing the microstructure of copolymers. researchgate.netuniversiteitleiden.nl ¹³C NMR provides detailed information about the chemical environment of each carbon atom in the polymer chain, allowing for the determination of comonomer sequences, tacticity, and the presence of different end-groups or branch structures. universiteitleiden.nlresearchgate.net

In the analysis of alternating copolymers of 4-methyleneheptane and maleic anhydride, ¹³C NMR can confirm the 1:1 alternating structure. researchgate.net Specific chemical shifts are expected for the carbons in the polymer backbone, the propyl side chains, and the carbonyl groups of the anhydride units.

Interpreting a Hypothetical ¹³C NMR Spectrum of Poly(4-methyleneheptane-co-maleic anhydride):

Carbonyl Carbons: The carbons in the C=O groups of the succinic anhydride rings would appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. universiteitleiden.nlresearchgate.net

Olefinic Carbons (Backbone): The two carbons from the original C=C double bond of 4-methyleneheptane that are now part of the polymer backbone would have distinct signals. The quaternary carbon would be found in a different region than the -CH₂- carbon.

Maleic Anhydride Backbone Carbons: The two -CH- carbons from the maleic anhydride unit would also appear in the aliphatic region of the spectrum.

Side-Chain Carbons: The propyl groups (-CH₂-CH₂-CH₃) originating from the 4-methyleneheptane monomer would show a set of peaks in the upfield region of the spectrum (typically 10-40 ppm).

The table below illustrates the typical ¹³C NMR chemical shift ranges for different types of carbon atoms relevant to the analysis of such copolymers. libretexts.orgmdpi.com

| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) in Anhydride | 165 - 175 | Highly deshielded due to the electronegative oxygens. |

| Quaternary Backbone Carbon (from C=CH₂) | 40 - 55 | Chemical shift is sensitive to neighboring groups and stereochemistry. |

| Methine Backbone Carbon (-CH- from Anhydride) | 40 - 50 | Environment influenced by adjacent carbonyls and backbone structure. |

| Methylene (B1212753) Backbone Carbon (-CH₂- from C=CH₂) | 35 - 45 | Shift can vary based on tacticity. |

| Propyl Side-Chain (-CH₂-) | 20 - 40 | Multiple peaks for different methylene groups in the propyl chain. |

| Propyl Side-Chain (-CH₃) | 10 - 20 | Typically the most upfield signal. |

By carefully analyzing the number of peaks, their chemical shifts, and their relative intensities, researchers can elucidate the detailed microstructure of the copolymers, confirming the alternating sequence and assessing stereochemical arrangements. mdpi.comuniversiteitleiden.nl

Development of Advanced Polymerization Catalysts for Branched Olefins

The polymerization of sterically hindered or branched olefins like 4-methyleneheptane requires sophisticated catalyst systems capable of overcoming the steric bulk and achieving high activity and control over the polymer's properties. ippi.ac.ir Traditional Ziegler-Natta catalysts often show low activity for higher α-olefins. mdpi.com Significant progress has been made with the development of single-site catalysts, including metallocene and post-metallocene (late transition metal) complexes. ippi.ac.irmdpi.com

Metallocene Catalysts: Group 4 metallocene catalysts, particularly zirconocenes activated by methylaluminoxane (B55162) (MAO) or borate (B1201080) cocatalysts, are highly efficient for olefin polymerization. acs.orgmdpi.com Their catalytic behavior is highly tunable by modifying the ligand framework (e.g., cyclopentadienyl (B1206354), indenyl ligands) and reaction conditions. mdpi.comacs.org For higher α-olefins, zirconocenes can catalyze oligomerization, leading to dimers, trimers, and higher oligomers. nih.gov The structure of the metallocene, such as the presence of a bridge between the cyclopentadienyl rings (ansa-metallocenes), influences the catalyst's activity and the molecular weight of the product. nih.gov For example, ansa-zirconocenes can produce higher molecular weight polymers compared to their unbridged counterparts. acs.org

Late Transition Metal Catalysts: Catalysts based on late transition metals, such as nickel (Ni) and palladium (Pd), offer unique advantages for polymerizing branched olefins. mdpi.comnih.govjuniperpublishers.com A key feature of some Ni and Pd α-diimine catalysts is their ability to undergo "chain-walking," where the metal center migrates along the growing polymer chain via β-hydride elimination and reinsertion. juniperpublishers.com This mechanism allows for the synthesis of polyolefins with varying degrees of branching using only a simple olefin feedstock like ethylene (B1197577). nih.gov These catalysts are also known for their tolerance to polar functional groups, enabling the direct copolymerization of olefins with monomers like acrylates. mdpi.comjuniperpublishers.com The steric bulk of the ligands surrounding the metal center is a critical design feature, influencing catalytic activity, polymer molecular weight, and the degree of branching. mdpi.com

The table below summarizes key features of different advanced catalyst systems for branched olefin polymerization.

| Catalyst System | Metal Center | Typical Ligands | Key Advantages for Branched Olefins | Reference |

|---|---|---|---|---|

| Metallocenes | Zr, Ti, Hf | Cyclopentadienyl (Cp), Indenyl (Ind) | High activity, excellent control over stereochemistry (tacticity), can produce high molecular weight polymers. | acs.orgippi.ac.ir |

| Constrained Geometry Catalysts (CGC) | Ti | Half-sandwich, linked amido-Cp | Rapid enchainment of sterically hindered olefins, produces long-chain branches. | acs.org |

| α-Diimine Catalysts | Ni, Pd | Bulky α-diimine ligands | "Chain-walking" mechanism allows for controlled branching; tolerance to polar monomers. | mdpi.comjuniperpublishers.com |

| α-Imino-Ketone Catalysts | Ni | α-Imino-ketone | Thermally stable, highly active without a cocatalyst, can produce branched ultra-high-molecular-weight polyethylene. | nih.gov |

Heptane (B126788), 4-methylene- as a Model Compound in Polymer Cross-Linking Studies

Information specifically detailing the use of 4-methyleneheptane as a model compound in polymer cross-linking studies is not prevalent in the reviewed literature. However, its structure as a 1,1-disubstituted (vinylidene) olefin makes it a potential candidate for such studies. The reactivity of the double bond, which is different from that of terminal (α-olefins) or internal olefins, could be exploited to understand specific cross-linking mechanisms. For instance, in peroxide- or radiation-induced cross-linking of polyolefins, the presence of such vinylidene groups could act as specific sites for radical attack and subsequent network formation. Model compounds are crucial for kinetic studies to determine reaction rates and mechanisms without the complexities of a full polymer system. Given its well-defined structure, 4-methyleneheptane could serve to model the behavior of vinylidene end-groups that are often formed during the polymerization of α-olefins via certain chain termination pathways. mdpi.com

Synthesis and Characterization of Functionalized Polymers and Oligomers from Derivatives

The synthesis of functionalized polymers, where specific chemical groups are incorporated into the polymer structure, is a major field of materials science aimed at creating materials with tailored properties. kpi.uawustl.edu The derivatives of 4-methyleneheptane and the copolymers produced from it serve as versatile platforms for creating such functional materials.

One primary route to functionalization is through the chemical modification of copolymers. The alternating copolymers of 4-methyleneheptane and maleic anhydride are particularly useful in this regard. nih.gov The anhydride rings in the polymer backbone are highly reactive and can be readily opened by nucleophiles like amines and alcohols. This allows for the straightforward introduction of a wide variety of functional groups, as demonstrated with analogous copolymers. nih.gov For example, reacting these copolymers with higher linear amines or alcohols can yield materials with properties suitable for use as depressor additives and flow improvers for fuels and oils. google.comnih.gov

Another approach involves the direct polymerization of functionalized derivatives of 4-methyleneheptane. For instance, a difunctional derivative, 1,7-dichloro-4-methyleneheptane-3,5-dione, has been identified as a potential monomer for creating oligomers or polymers through reactions with difunctional amines. google.com This method builds the functionality directly into the monomer before polymerization.

Environmental Research and Biogeochemical Fate of Branched Alkenes

Biodegradation Pathways and Environmental Persistence in Hydrocarbon-Contaminated Environments

The environmental persistence of branched alkenes like methyleneheptane isomers is influenced by their physical and chemical properties and their susceptibility to microbial degradation. While specific biodegradation studies on 4-methyleneheptane are limited, data on related isomers such as 3-methyleneheptane (also known as 2-ethylhex-1-ene) from registration dossiers provide insights into its environmental fate. europa.eu

Information registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) indicates that substances like 3-methyleneheptane are expected to undergo biodegradation. europa.eu Screening tests for biodegradation in water, as well as simulation tests in water, sediment, and soil, are used to determine the rate and extent of this process. europa.eu The persistence of such compounds is relatively low in environments with active microbial populations adapted to hydrocarbon degradation. Plastics, a source of these compounds through pyrolysis, are known for their long half-life and persistence in the environment, often taking decades or centuries to break down. uni-hamburg.delut.fi

The primary degradation pathway for alkanes and alkenes in hydrocarbon-contaminated environments is microbial oxidation. Aerobic bacteria initiate the process by incorporating oxygen, often via monooxygenase or dioxygenase enzymes, leading to the formation of alcohols, aldehydes, and carboxylic acids, which can then enter central metabolic pathways. The branched structure of 4-methyleneheptane may influence the rate of degradation compared to linear alkanes.

Detailed findings on the environmental fate of a related isomer are summarized below:

| Environmental Compartment | Biodegradation/Persistence Finding | Source |

| Water | Subject to biodegradation based on screening and simulation tests. | europa.eu |

| Sediment | Simulation tests are used to assess biodegradation potential. | europa.eu |

| Soil | Expected to undergo biodegradation; simulation tests provide data. | europa.eu |

Role as a Volatile Organic Compound (VOC) Marker in Environmental Monitoring

Volatile organic compounds are frequently used as markers for various biological, chemical, and physical processes. Methyleneheptane isomers have been identified as potential VOC markers in several contexts, from microbial activity to industrial processes.

Microbial and Biological Processes : 4-Methyleneheptane has been detected as a microbial volatile organic compound (MVOC) from the fungus Aspergillus flavus. ijras.org The unique profile of VOCs emitted by microorganisms can be used for their identification and to assess their metabolic state. ijras.org Furthermore, 3-methyleneheptane (2-ethyl-1-hexene) has been detected in the volatilome of human cell cultures and in the breath of healthy individuals, suggesting a potential link to endogenous metabolic processes like cellular respiration. biorxiv.org Its presence in human saliva has also been reported. ebi.ac.uk

Industrial and Anthropogenic Markers : Branched alkenes are significant products of the thermal degradation and pyrolysis of plastics like polypropylene (B1209903) and polyethylene. uni-hamburg.deresearchgate.net For instance, 2,4-dimethyl-1-heptene (B99265) is considered a key marker for polypropylene pyrolysis. mdpi.com The presence of methyleneheptane isomers in an environmental sample could, therefore, indicate contamination from plastic waste degradation or industrial emissions. It has been identified in the pyrolysis oil derived from plastic marine litter. mdpi.com

The table below presents examples of 4-methyleneheptane and its isomers as VOC markers.

| Marker For | Compound | Source of VOC | Research Context |

| Fungal Activity | 4-Methyleneheptane | Aspergillus flavus | Identification of aflatoxigenic fungi through MVOC profiling. ijras.org |

| Plastic Pyrolysis | 3-Methyl-4-methyleneheptane | Polypropylene | Analysis of products from catalytic pyrolysis of plastics. uni-hamburg.de |

| Human Metabolism | 3-Methyleneheptane | Human Cells / Breath | In vitro analysis of volatile metabolites linked to cellular respiration. biorxiv.org |

| Polymer Degradation | 3-Methyleneheptane | Cured HTPB | Analysis of thermal decomposition products. iaamonline.org |

Atmospheric Photochemistry and Degradation Mechanisms

Once volatilized into the atmosphere, 4-methyleneheptane, as a branched alkene, participates in photochemical reactions that contribute to its degradation and can influence atmospheric composition. google.com The primary degradation pathway for alkenes in the troposphere is their reaction with photochemically generated oxidants.

Reaction with Hydroxyl Radicals (OH) : The dominant daytime degradation mechanism is the reaction with the hydroxyl radical (OH). The OH radical adds across the carbon-carbon double bond, initiating a series of reactions that break down the parent molecule into smaller, often oxygenated, products like aldehydes and ketones. nih.gov This process is a key component of atmospheric oxidation capacity. copernicus.org

Reaction with Ozone (O₃) : Ozonolysis is another significant degradation pathway for alkenes. The reaction of ozone with the double bond forms a primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. These intermediates can further react to form secondary organic aerosols (SOAs), contributing to haze and affecting air quality and climate. arizona.edu

Reaction with Nitrate (B79036) Radicals (NO₃) : During the nighttime, the nitrate radical (NO₃) can become a significant oxidant for alkenes, especially in polluted environments. nih.gov

The presence of a double bond makes 4-methyleneheptane more reactive in the atmosphere than its saturated alkane counterpart, heptane (B126788). The products of its atmospheric degradation can contribute to the formation of photochemical smog and secondary organic aerosols. google.comnih.gov The specific rates and products of these reactions are crucial for accurately modeling air quality and atmospheric chemistry. arizona.edubarbatti.org Studies on polymer photodegradation also note that side-chain cleavage, which can release volatile compounds, is a major degradation mechanism under solar irradiation. ebi.ac.uk

| Atmospheric Reactant | Degradation Mechanism | Significance |

| Hydroxyl Radical (OH) | Addition to the C=C double bond, followed by oxidation. | Primary daytime degradation pathway, influences oxidation capacity. nih.govcopernicus.org |

| Ozone (O₃) | Ozonolysis, forming a primary ozonide and subsequent products. | Contributes to the formation of secondary organic aerosols (SOA). arizona.edu |

| Nitrate Radical (NO₃) | Addition to the C=C double bond. | Important nighttime degradation pathway in polluted areas. nih.gov |

Advanced Research on Structural Analogues and Functionalized Derivatives of Heptane, 4 Methylene

Studies on Saturated Heptane (B126788) Derivatives (e.g., 4-Methylheptane)

4-Methylheptane (B1211382), a saturated structural analogue of 4-methyleneheptane, serves as a fundamental reference compound in various scientific fields. As a branched-chain alkane, its physical and chemical properties are well-characterized, making it useful in analytical chemistry and material science. It is utilized as a standard in gas chromatography and mass spectrometry for the identification of volatile organic compounds.

Research has also delved into the behavior of 4-methylheptane under specific reaction conditions. For instance, theoretical studies using density functional theory have investigated the reaction potential energy surface of hydrogen abstraction from 4-methylheptane by maleimide (B117702) and maleic anhydride (B1165640), which is relevant to processes like UV radiation cross-linking of polyethylene. researchgate.net These studies indicate that the barrier to forming a 4-methylheptane radical is higher with maleimide compared to maleic anhydride. researchgate.net Furthermore, 4-methylheptane has been identified as a volatile organic compound in various contexts, including in amaranth (B1665344) seeds and as a potential biomarker in environmental and biological studies. ebi.ac.uk

Table 1: Selected Properties and Research Applications of 4-Methylheptane

| Property/Application | Description |

|---|---|

| Molecular Formula | C8H18 |

| CAS Number | 589-53-7 |

| Boiling Point | 117-118 °C |

| Analytical Standard | Used as a reference in gas chromatography and mass spectrometry. |

| Environmental Marker | Employed to study hydrocarbon distribution and fate in the environment. |

| Material Science | Used in the synthesis of novel materials and as a solvent. |

| Reaction Studies | Investigated in radical formation reactions for industrial processes. researchgate.net |

Investigations of Other Methyleneheptane Isomers (e.g., 3-Methyleneheptane)

3-Methyleneheptane, an isomer of 4-methyleneheptane, has been a subject of interest in different areas of chemical research. It is a known alkene and has been identified as a volatile organic compound in human breath studies, particularly in the context of hyperbaric hyperoxic exposure. mdpi.com Its presence, along with other volatile organic compounds, is being investigated as a potential indicator of physiological stress or preclinical conditions. mdpi.com

From a synthetic perspective, 3-methyleneheptane can be prepared through various chemical routes. One notable method involves the dehydroaromatization of 3-methyleneheptane to produce p-xylene (B151628) using pincer-ligated iridium catalysts. This process offers a potential alternative to conventional methods for producing this important commodity chemical from feedstocks like ethylene (B1197577) or butenes. The reactivity of the exocyclic double bond in 3-methyleneheptane makes it a useful intermediate in organic synthesis. ontosight.ai

Table 2: Research Contexts for 3-Methyleneheptane

| Research Area | Key Findings and Applications |

|---|---|

| Biomonitoring | Identified as a volatile organic compound in exhaled breath, potentially linked to hyperbaric oxygen exposure. mdpi.com |

| Petrochemical Synthesis | Used as a precursor for the synthesis of p-xylene via dehydroaromatization. |

| Chemical Intermediate | Its reactive double bond makes it a building block in organic synthesis. ontosight.ai |

| Environmental Analysis | Included in the analysis of volatile organic compounds in environmental and biological samples. ebi.ac.uk |

Research on Functionalized Methyleneheptane Derivatives

The introduction of functional groups onto the methyleneheptane scaffold opens up a vast area of chemical synthesis and material science. The reactivity of the double bond and the hydrocarbon backbone allows for the creation of a wide array of derivatives with tailored properties.

Synthesis and Properties of Diols and Polyhydroxylated Analogues

The synthesis of diols from alkene precursors is a fundamental transformation in organic chemistry, and these methods are applicable to methyleneheptanes. wikipedia.orgchemistrysteps.com Vicinal diols, or 1,2-diols, can be produced from alkenes through oxidation reactions, often employing reagents like potassium permanganate (B83412) or osmium tetroxide. wikipedia.org The Sharpless asymmetric dihydroxylation is a powerful method for producing chiral diols from alkenes. organic-chemistry.org

A specific example related to a methyleneheptane isomer is the synthesis of 3-methyleneheptane-1,2-diol. This has been achieved through the enantioselective alkylative double ring-opening of 3,4-epoxytetrahydrofuran with n-butyllithium in the presence of a chiral ligand like (-)-sparteine. ebi.ac.uk The resulting diols are valuable chiral building blocks for further synthetic transformations. The physical properties of diols, such as higher boiling points and increased water solubility compared to their non-hydroxylated counterparts, are due to hydrogen bonding.

Synthesis and Reactivity of Diones and Related Carbonyl Compounds

The synthesis of diones based on a heptane framework has been explored through various synthetic strategies. For instance, 1,7-di(thiophen-2-yl)heptane-1,7-dione has been synthesized from the reaction of thiophene (B33073) with pimeloyl chloride. nih.gov While not a direct derivative of 4-methyleneheptane, this demonstrates the construction of a C7-dione backbone. The carbonyl groups in these diones are reactive sites for further functionalization, such as reduction to the corresponding diols. nih.gov

Another relevant example is the synthesis of 4-yl-4-methylene-heptane-1,7-dione derivatives, which have been prepared through tandem acyl-Claisen rearrangement reactions. caltech.edu This demonstrates a method to construct a methyleneheptane skeleton bearing dione (B5365651) functionalities. The reactivity of such diones is a subject of ongoing research, with potential applications in the synthesis of more complex molecules and heterocyclic systems. tubitak.gov.tr

Natural Products Incorporating Complex Methyleneheptane Substructures (e.g., Limaol)

Nature provides striking examples of complex molecules that feature methylene-substituted hydrocarbon chains. A prime example is limaol, a C40-polyketide of marine origin isolated from the dinoflagellate Prorocentrum lima. nih.govmpg.de A unique structural feature of limaol is a non-thermodynamic array of four skipped "exo"-methylene groups within its hydrophobic tail, which can be viewed as a complex, substituted methyleneheptane-like substructure. nih.govnih.gov

The total synthesis of limaol has been a significant challenge and achievement in organic chemistry, highlighting advanced synthetic strategies. nih.govmpg.de The construction of the methylene-rich northern fragment of limaol has been accomplished through a two-directional approach, involving key steps like a Baylis–Hillman reaction and cross-coupling reactions. nih.gov The presence of this unusual methyleneheptane-related substructure in a natural product underscores the diverse and sometimes non-intuitive ways that nature assembles complex molecular architectures. researchgate.net

Design and Synthesis of Specialized Ligands and Metal Complexes Featuring Heptane Scaffolds

The heptane framework, including its bicyclic and functionalized derivatives, serves as a versatile scaffold for the design and synthesis of ligands for metal complexes. These ligands find applications in catalysis and materials science. For instance, N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized as ligands for sigma receptors. nih.gov

The bicyclo[3.2.0]heptane scaffold is present in various bioactive molecules, and its synthesis can be achieved through palladium-catalyzed C-H activation and C-C cleavage processes, demonstrating the utility of metal catalysis in constructing these frameworks. rsc.orgrsc.org Furthermore, the spiro[3.3]heptane core has been explored as a saturated bioisostere for a benzene (B151609) ring, indicating the potential of saturated heptane-derived scaffolds in medicinal chemistry. researchgate.net The development of new ligands based on heptane and its derivatives continues to be an active area of research, with the goal of creating novel catalysts and functional materials. researchgate.net

Q & A

Q. What experimental approaches are used to study the role of 4-methylene heptane in modulating purinergic receptor activity?

To investigate its interaction with purinergic receptors, researchers often employ in vitro tissue preparations (e.g., isolated arteries or bladder strips) and measure contractile responses. Protocols include:

- Desensitization techniques : Sequential administration of 4-methylene ATP (total dose: 50 μM) at 10-minute intervals to block P2X receptors .

- Pharmacological controls : Use of antagonists (e.g., prazosin for α-adrenergic receptors) and peptidase inhibitors (e.g., bestatin, captopril) to isolate purinergic effects .

- Statistical validation : Data normalization against KCl-induced contractions and analysis via Student’s t-test or ANOVA .

Q. What are the standard protocols for measuring physical properties of 4-methylene heptane under varying conditions?

Key methodologies include:

- Density and viscosity measurements : Use pseudo-binary mixtures (e.g., with bitumen) at controlled weight fractions (0.05–0.5) and record data across temperatures (20–100°C) and pressures (0.1–10 MPa). Tabulate results to analyze trends (e.g., density decreases with heptane fraction, increases with pressure) .

- Instrumentation : Employ high-pressure viscometers and pycnometers, ensuring calibration with reference solvents.

Q. How can researchers determine the purity of 4-methylene heptane in synthetic preparations?

- Spectroscopic analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify impurities via retention time and fragmentation patterns .

- Structural validation : Compare experimental IR spectra and molecular weights (e.g., 110.1537 g/mol for C₇H₁₀O derivatives) with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data when 4-methylene heptane exhibits variable effects across different tissue types?

- Hypothesis-driven replication : Repeat experiments in multiple tissue models (e.g., vascular vs. bladder tissues) with standardized protocols (e.g., identical agonist concentrations and incubation times) .

- Error analysis : Quantify uncertainties from instrumentation (e.g., ±0.1 MPa pressure tolerance) and biological variability (e.g., inter-tissue receptor density differences) .

- Multivariate statistics : Apply regression models to isolate confounding variables (e.g., temperature, solvent composition) .

Q. What methodologies are recommended for analyzing the binding affinity of 4-methylene heptane derivatives to protein targets like AKT1?

- Molecular docking : Use software (e.g., AutoDock) to simulate interactions between derivatives (e.g., 4-methylene neoketone) and AKT1’s active pocket. Key parameters include:

- Binding energy thresholds : Prioritize compounds with energies ≤ -7 kJ/mol .

- Hydrogen bonding : Identify residues (e.g., TRP-99, GLU-40) critical for stable binding .

- Experimental validation : Validate computational predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of 4-methylene heptane in novel synthetic pathways?